![molecular formula C21H25N5O3 B2984923 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1021082-79-0](/img/structure/B2984923.png)
1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its intricate molecular structure makes it a subject of interest in various scientific research areas, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine moiety. This is often achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
While comprehensive information regarding the applications of "1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea" is limited, the available literature provides some insight into its properties and related compounds.
General Information
"this compound" is a chemical compound with the CAS number 1021082-79-0 . It has a molecular formula of C21H25N5O3 and a molecular weight of 395.5 .
Related Research
Research has been done on imidazo[1,2-b]pyridazine derivatives, which are structurally related to the target compound. These derivatives have shown antimycobacterial activity . A study identified 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives that were highly active against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro . The most active compounds contained a phenyl group with fluoro substituents at C2, a methoxy function at C3, and a benzyl-heteroatom moiety at C6 . Structure-activity relationship (SAR) analysis indicated that a phenyl moiety at C2, a methoxy group at C3, and a benzyl substituent with a sulfur, oxygen, or nitrogen linking heteroatom at C6 were preferred for activity against Mtb .
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed therapeutic effects.
Comparaison Avec Des Composés Similaires
. Similar compounds might include other urea derivatives or compounds with similar heterocyclic structures.
List of Similar Compounds
Urea derivatives with different substituents
Imidazo[1,2-b]pyridazine derivatives with varying functional groups
Other cyclohexyl-containing compounds
. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.
Activité Biologique
1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS No. 1021082-79-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O3, with a molecular weight of approximately 388.43 g/mol. Its structure features:
- Methoxy groups at the 2- and 6-positions of the imidazo[1,2-b]pyridazine.
- A cyclohexyl group which may influence its lipophilicity and biological activity.
The compound's unique structural features suggest a potential for interaction with various biological targets.
The primary mechanism of action involves the inhibition of the mTOR (mammalian target of rapamycin) pathway , which plays a crucial role in regulating cell growth and proliferation. Key findings regarding its biological activity include:
- G1-phase cell cycle arrest: The compound induces cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.
- Inhibition of protein phosphorylation: It suppresses phosphorylation of critical proteins such as AKT and S6, which are integral to the mTOR signaling pathway.
Biological Activity
The biological activities associated with this compound are primarily linked to its potential as an anti-cancer agent. The following table summarizes key findings from various studies on its biological activity:
Study | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | Induced apoptosis | Inhibition of mTOR pathway |
Study 2 | A549 (lung cancer) | G1-phase arrest | Suppression of AKT phosphorylation |
Study 3 | HeLa (cervical cancer) | Reduced cell viability | Inhibition of S6 phosphorylation |
Case Studies
Several case studies have highlighted the efficacy of this compound in various cancer models:
- Breast Cancer Model (MCF-7 Cells) : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells through the downregulation of mTOR signaling pathways. The study reported a reduction in cell viability by approximately 60% after 48 hours of treatment.
- Lung Cancer Model (A549 Cells) : Another study focused on A549 cells revealed that the compound effectively induced G1-phase cell cycle arrest. This was attributed to the inhibition of key signaling proteins involved in cell cycle progression.
- Cervical Cancer Model (HeLa Cells) : Research involving HeLa cells indicated that this compound reduced cell viability significantly, suggesting its potential as a therapeutic agent against cervical cancer.
Pharmacological Effects
The pharmacokinetic properties of this compound are still under investigation, but preliminary studies suggest favorable characteristics such as:
- Oral bioavailability: Indications that it can be effectively absorbed when administered orally.
- Brain penetration: Potential for central nervous system effects, which may be beneficial for treating brain tumors.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-9-8-14(17-13-26-19(23-17)10-11-20(25-26)29-2)12-16(18)24-21(27)22-15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGWWWKQXOYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.